2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a synthetic small molecule characterized by a 1,3-dioxoisoindole core linked via an acetamide group to a 6-(methylsulfamoyl)-1,3-benzothiazol-2-yl moiety. Such structural features are common in pharmacologically active compounds, particularly those targeting enzymes or receptors requiring π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c1-19-29(26,27)10-6-7-13-14(8-10)28-18(20-13)21-15(23)9-22-16(24)11-4-2-3-5-12(11)17(22)25/h2-8,19H,9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNFFBFQISGRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindoline and benzothiazole rings, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with emphasis on minimizing waste and energy consumption. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Core Modifications
- BH54878 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide): Replaces the benzothiazole group with a substituted phenyl ring (2-ethyl-6-methylphenyl). This substitution reduces polarity and may lower solubility compared to the target compound, favoring lipophilic environments .
- BH54881 (3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-isopropyl-phenyl)-propionamide): Features a propionamide linker instead of acetamide, increasing chain length and steric bulk.
Benzothiazole Derivatives
- N-(1,3-Benzothiazol-2-yl)acetamide (): A simpler analog lacking the methylsulfonamide group. Crystallographic studies reveal planar conformations of the acetamide linker, suggesting rigidity that may influence binding to biological targets .
- 2-({6-[(4-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide (): Incorporates sulfanyl and iodobenzylidene groups, increasing molecular weight (632.58 g/mol) and introducing halogen-based reactivity. Such modifications are often leveraged in radiopharmaceuticals or covalent inhibitors .
Isoindole Dione Variants
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide (): Substitutes the benzothiazole with an ethyl group, simplifying the structure (MW = 232.23 g/mol). This reduction in complexity may limit target specificity but improve synthetic accessibility .
- N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride (): A highly complex derivative with a tricyclic system and dimethylaminoethyl group (MW = 503.0 g/mol). The charged hydrochloride form likely enhances aqueous solubility, contrasting with the neutral target compound .
Physicochemical and Pharmacological Profiles
Table 1: Key Comparative Data
Solubility and Bioavailability
The target compound’s methylsulfonamide group introduces polarity, likely improving aqueous solubility compared to phenyl-substituted analogs like BH54876. Conversely, ethyl or isopropyl groups (e.g., BH54881) increase logP values, favoring membrane permeability but risking metabolic instability .
Pharmacological Implications
- This contrasts with unsubstituted benzothiazoles (), which lack this functional group .
- Isoindole Dione Core: Known for protease inhibition (e.g., thalidomide analogs), the dioxoisoindole moiety in the target compound could confer anti-inflammatory or anticancer properties, depending on substituent interactions .
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of available literature, including case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoindole moiety and a benzothiazole unit, which are known for their diverse pharmacological properties. The presence of the methylsulfamoyl group enhances its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer activity. For instance, benzothiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under investigation may also interact with key regulatory proteins involved in cancer progression.
Table 1: Summary of Anticancer Studies on Benzothiazole Derivatives
| Study Reference | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis induction | |
| HeLa | 15 | Cell cycle arrest | |
| A549 | 12 | Inhibition of metastasis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against various bacterial strains and fungi. Preliminary assays could be conducted to evaluate the minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Benzothiazole Derivative A | 25 | E. coli |
| Benzothiazole Derivative B | 30 | S. aureus |
Neuroprotective Effects
There is emerging evidence suggesting that benzothiazoles may possess neuroprotective properties. Research indicates that these compounds can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. The specific compound may similarly exhibit these effects, warranting further investigation.
Case Studies
- Case Study on Cancer Treatment : A study involving a related benzothiazole derivative demonstrated significant tumor regression in xenograft models when administered in combination with standard chemotherapy agents. The study highlighted the potential for synergistic effects that enhance therapeutic outcomes.
- Neuroprotection in Animal Models : An animal model study showed that treatment with a structurally similar compound resulted in improved cognitive function and reduced neuronal damage following ischemic events, suggesting a protective role against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
